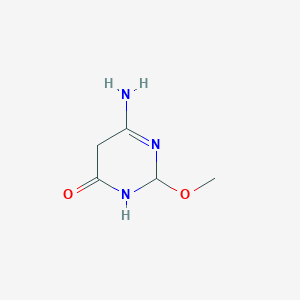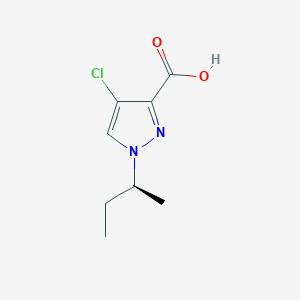![molecular formula C64H26F16N8S4 B12928144 5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin](/img/structure/B12928144.png)
5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This particular porphyrin derivative is characterized by the presence of tetrafluorinated phenyl groups and pyridylsulfanyl substituents, which impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin macrocycle. The tetrafluorinated phenyl groups and pyridylsulfanyl substituents are introduced through subsequent functionalization reactions, such as nucleophilic substitution and thiolation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin oxides.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.
Substitution: The tetrafluorinated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions include porphyrin oxides, reduced porphyrins, and substituted porphyrin derivatives.
Applications De Recherche Scientifique
5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and epoxidation.
Biology: The compound is employed in the study of enzyme mimics and as a probe for biological imaging.
Industry: The compound is used in the development of sensors and electronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin involves its ability to interact with various molecular targets and pathways. The compound can bind to metal ions, forming metalloporphyrin complexes that exhibit catalytic activity. These complexes can facilitate electron transfer reactions and generate reactive oxygen species, which are crucial for their biological and catalytic functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,10,15,20-Tetrakis(4-carboxyl phenyl)porphyrin
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin
Uniqueness
5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin is unique due to the presence of tetrafluorinated phenyl groups and pyridylsulfanyl substituents, which enhance its chemical stability and electronic properties. These features make it particularly suitable for applications in catalysis, sensing, and photodynamic therapy.
Propriétés
Formule moléculaire |
C64H26F16N8S4 |
|---|---|
Poids moléculaire |
1339.2 g/mol |
Nom IUPAC |
5,10,15,20-tetrakis(2,3,5,6-tetrafluoro-4-pyridin-4-ylsulfanylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C64H26F16N8S4/c65-45-41(46(66)54(74)61(53(45)73)89-25-9-17-81-18-10-25)37-29-1-2-30(85-29)38(42-47(67)55(75)62(56(76)48(42)68)90-26-11-19-82-20-12-26)32-5-6-34(87-32)40(44-51(71)59(79)64(60(80)52(44)72)92-28-15-23-84-24-16-28)36-8-7-35(88-36)39(33-4-3-31(37)86-33)43-49(69)57(77)63(58(78)50(43)70)91-27-13-21-83-22-14-27/h1-24,85,88H |
Clé InChI |
AIAAMEJEQAMNNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)SC7=CC=NC=C7)F)F)C8=C(C(=C(C(=C8F)F)SC9=CC=NC=C9)F)F)C1=C(C(=C(C(=C1F)F)SC1=CC=NC=C1)F)F)C=C3)C1=C(C(=C(C(=C1F)F)SC1=CC=NC=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


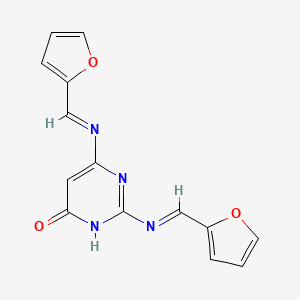
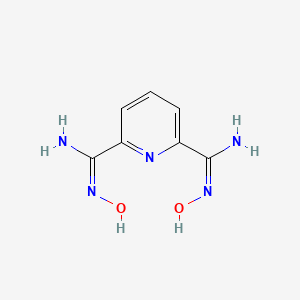
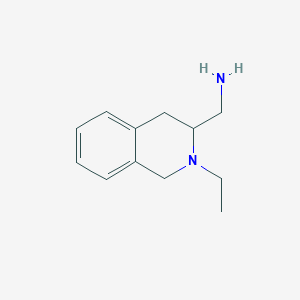
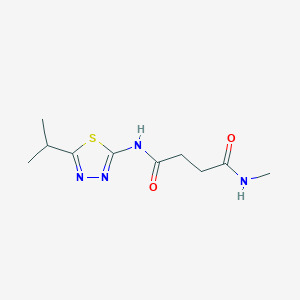
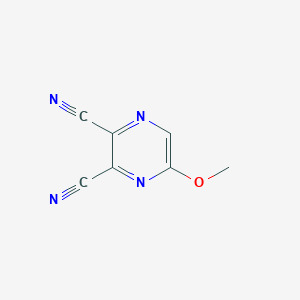
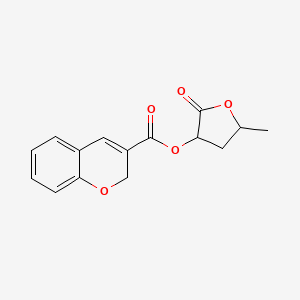


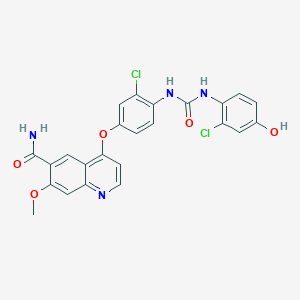
![2-Amino-4-mercapto-6-[2-naphthylsulfonyl]quinazoline](/img/structure/B12928113.png)
![5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1h,3h)-dione](/img/structure/B12928120.png)
![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine hydrochloride](/img/structure/B12928125.png)
